

potential biological role of 3,6-Dimethyl-3Hpurine

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Compound of Interest

Compound Name: 3,6-Dimethyl-3H-purine

Cat. No.: B15072285

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Introduction

This document serves as a technical guide on the current understanding of the biological role of the purine derivative, **3,6-Dimethyl-3H-purine**. Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. They are central to a vast array of biological processes, forming the backbone of nucleic acids (adenine and guanine), serving as a primary energy currency in the cell (adenosine triphosphate - ATP), and participating in cellular signaling (e.g., cyclic adenosine monophosphate - cAMP). Given the diverse and critical roles of the purine scaffold, synthetic derivatives are of significant interest in medicinal chemistry and drug development for their potential to modulate biological pathways. This whitepaper aims to consolidate the available scientific literature on **3,6-Dimethyl-3H-purine**, providing a resource for researchers and professionals in the field.

Chemical Identity

The compound of interest is identified as **3,6-Dimethyl-3H-purine**.

Chemical Structure:

Caption: Chemical structure of **3,6-Dimethyl-3H-purine**.

Table 1: Chemical Identifiers for 3,6-Dimethyl-3H-purine



Identifier	Value
IUPAC Name	3,6-dimethyl-3H-purine
CAS Number	14675-47-9
Molecular Formula	C7H8N4
Molecular Weight	148.17 g/mol

Review of Biological Activity

A comprehensive search of scientific databases and chemical literature was conducted to identify studies pertaining to the biological role of **3,6-Dimethyl-3H-purine**. This search included databases such as PubMed, Scopus, and Web of Science, as well as chemical supplier databases that often link to relevant research.

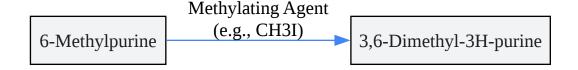
Despite a thorough investigation, there is a notable absence of published research detailing any specific biological activity, pharmacological effects, or mechanism of action for **3,6-Dimethyl-3H-purine**. While the broader class of dimethylated purines has been investigated for various activities, including kinase inhibition and anticancer properties, no studies were found that specifically examine the **3,6-dimethyl** isomer.

Synthesis

Information regarding the specific synthesis of **3,6-Dimethyl-3H-purine** is not readily available in the reviewed literature. General methods for the synthesis of N- and C-methylated purines often involve the methylation of a suitable purine precursor. For example, methylation can be achieved using reagents like methyl iodide or dimethyl sulfate. The regioselectivity of the methylation (i.e., the position at which the methyl group is added) can be influenced by factors such as the solvent, base, and the specific purine starting material.

A plausible, though unconfirmed, synthetic approach could involve the methylation of 6-methylpurine. However, controlling the methylation to specifically occur at the N3 position of the purine ring would be a key challenge.





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Caption: A hypothetical synthetic pathway to **3,6-Dimethyl-3H-purine**.

Potential Areas for Future Research

Given the lack of data on the biological role of **3,6-Dimethyl-3H-purine**, this compound represents a novel chemical entity for biological screening and investigation. Based on the activities of other dimethylated purines, several avenues of research could be prioritized:

- Kinase Inhibitory Activity: Many purine analogs are known to be ATP-competitive kinase inhibitors. Screening 3,6-Dimethyl-3H-purine against a panel of kinases could reveal potential targets in cellular signaling pathways.
- Antiproliferative Effects: The purine scaffold is a common feature in anticancer agents.
 Evaluating the cytotoxic and antiproliferative effects of this compound against various cancer cell lines would be a logical first step in assessing its potential as an oncology therapeutic.
- Adenosine Receptor Modulation: Purines, particularly adenosine and its analogs, are key ligands for adenosine receptors. Investigating the binding affinity and functional activity of 3,6-Dimethyl-3H-purine at the A₁, A_{2a}, A_{2e}, and A₃ adenosine receptor subtypes could uncover novel G-protein coupled receptor (GPCR) modulatory activity.
- Phosphodiesterase (PDE) Inhibition: Some methylated purines, such as theophylline (1,3-dimethylxanthine), are known PDE inhibitors. Assessing the ability of 3,6-Dimethyl-3H-purine to inhibit various PDE isoforms could be a fruitful area of investigation.

Conclusion

In conclusion, **3,6-Dimethyl-3H-purine** is a chemically defined compound for which there is currently no publicly available data regarding its biological role. This presents a unique opportunity for researchers in drug discovery and chemical biology to explore the pharmacological potential of this novel purine derivative. The structural similarity to other







biologically active purines suggests that it may possess interesting and potentially valuable therapeutic properties. Future research efforts should be directed towards its synthesis, in vitro biological screening, and subsequent mechanism of action studies to elucidate its potential role in cellular processes and its viability as a lead compound for drug development.

Disclaimer: This document is based on a thorough review of publicly accessible scientific literature as of the date of publication. The absence of information should not be interpreted as a definitive lack of biological activity, but rather as a gap in the current body of scientific knowledge.

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